N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide: is a chemical compound with the molecular formula C16H21NO bicyclo[2.2.1]heptane-2-carboxamides , which are characterized by their unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of 2H-norbornanecarbonyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethylformamide (DMF) and is usually stirred for 24 hours. The reaction mixture is then filtered, and the product is purified using mass-directed chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids , while reduction could produce amines or alcohols . Substitution reactions could result in various substituted derivatives of the original compound .
Scientific Research Applications
N-(2,6-dimethylphenyl)bicyclo[22
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound’s ability to modulate ion channels makes it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with potassium channels . Specifically, it acts as an opener for KCNQ2 and KCNQ4 potassium channels , which are involved in regulating neuronal excitability . By opening these channels, the compound helps to stabilize the membrane potential and reduce neuronal firing, which can have therapeutic benefits in conditions like epilepsy .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide include:
- N-(2,3-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- This compound derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific interaction with KCNQ2 and KCNQ4 potassium channels . This unique mechanism of action makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H21NO |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C16H21NO/c1-10-4-3-5-11(2)15(10)17-16(18)14-9-12-6-7-13(14)8-12/h3-5,12-14H,6-9H2,1-2H3,(H,17,18) |
InChI Key |
OJTVFBSNIFPZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC3CCC2C3 |
solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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